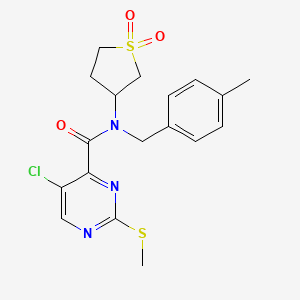

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Description

This compound is a pyrimidine-based carboxamide derivative characterized by a chloro substituent at position 5, a methylsulfanyl group at position 2, and a carboxamide moiety at position 2. The carboxamide nitrogen is further substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group and a 4-methylbenzyl group. Its molecular formula is C₂₀H₂₂ClN₃O₃S₂, with a molecular weight of 464.03 g/mol.

Properties

IUPAC Name |

5-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]-2-methylsulfanylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O3S2/c1-12-3-5-13(6-4-12)10-22(14-7-8-27(24,25)11-14)17(23)16-15(19)9-20-18(21-16)26-2/h3-6,9,14H,7-8,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWDRIQHHIXBIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NC(=NC=C3Cl)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with a molecular formula of C15H18ClN3O2S2 and a molecular weight of approximately 359.89 g/mol. This compound belongs to the class of pyrimidine derivatives and has demonstrated significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The unique structure of this compound includes:

- Chloro substituent : Enhances reactivity and interaction with biological targets.

- Methylsulfanyl group : Contributes to its potential biological activity.

- Tetrahydrothiophene moiety : Adds to the compound's chemical versatility.

Biological Activities

Research on compounds similar to 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide suggests several key biological activities:

- Antimicrobial Activity :

- Antioxidant Activity :

-

Antitumor Activity :

- Preliminary studies indicate that modifications in the pyrimidine structure can lead to enhanced antitumor effects. For instance, related compounds have demonstrated efficacy against breast cancer cell lines, such as MCF-7 .

- The structural features suggest possible inhibition of specific enzymes or receptors involved in cancer progression.

- Enzyme Inhibition :

Table 1: Comparative Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity | Reference |

|---|---|---|---|

| 5-Chloro-N-(2-chlorophenyl)methyl-N-(1,1-dioxo-thiolan) | Chloro and thiolane groups | Anticancer activity | |

| 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl) | Piperidine and ethyl groups | Potential antithrombotic effects | |

| (S)-5-Chloro-N-(1-(3-methoxypropyl)piperidin) | Piperidine derivative with methoxy substitution | Anticancer properties |

Synthetic Pathways

The synthesis of this compound typically involves several steps, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on substituent variations, physicochemical properties, and synthetic pathways.

Table 1: Structural Comparison of Key Compounds

Physicochemical and Pharmacokinetic Insights

- Target Compound : The 1,1-dioxidotetrahydrothiophen-3-yl group increases solubility compared to purely aromatic substituents (e.g., benzofuran in ), while the methylsulfanyl group offers moderate metabolic stability compared to sulfonyl derivatives (e.g., ).

- Synthetic Accessibility : The target compound’s synthesis likely involves amide coupling (similar to ), whereas thiadiazole-containing analogs require heterocycle formation via cyclization of thiosemicarbazides.

Research Findings from Analogous Structures

- The benzofuran hybrid may exhibit anti-inflammatory activity due to structural resemblance to COX-2 inhibitors.

- Aggregation Behavior : Quaternary ammonium analogs (e.g., in ) demonstrate critical micelle concentration (CMC) values influenced by alkyl chain length; the target compound’s 4-methylbenzyl group may similarly affect self-assembly in solution.

Methodological Considerations in Comparative Studies

The assessment of compound similarity relies on metrics like Tanimoto coefficients or 3D shape alignment (e.g., ROCS). However, subtle substituent changes (e.g., sulfanyl vs. sulfonyl) can drastically alter bioactivity despite high structural similarity . For example:

- Sulfanyl (S–CH₃) : Enhances π-π stacking but is prone to oxidative metabolism.

- Sulfonyl (SO₂) : Improves metabolic stability but may reduce membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.